Latrepirdine Dihydrochloride

Catalog No.
S532553
CAS No.
97657-92-6
M.F
C21H27Cl2N3
M. Wt
392.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Latrepirdine Dihydrochloride

CAS Number

97657-92-6

Product Name

Latrepirdine Dihydrochloride

IUPAC Name

2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;dihydrochloride

Molecular Formula

C21H27Cl2N3

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C21H25N3.2ClH/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17;;/h4-7,12-13H,8-11,14H2,1-3H3;2*1H

InChI Key

GTWLIQOLGOZTLF-UHFFFAOYSA-N

SMILES

Array

Synonyms

dimebolin, dimebon, dimebone, latrepirdine, PF 01913539, PF 1913539, PF-01913539, PF-1913539, PF01913539, PF1913539

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl

The exact mass of the compound Latrepirdine dihydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Latrepirdine Dihydrochloride (also known as Dimebon) is a multi-target, orally active compound initially developed as an antihistamine.[1][2] It has been extensively investigated for its neuroprotective potential in models of Alzheimer's and Huntington's diseases due to its complex pharmacology, which includes modulation of mitochondrial function, NMDA receptors, and histamine receptors.[3][4][5] The dihydrochloride salt is the most common form used in preclinical and clinical research, establishing a broad baseline of historical data for this specific chemical entity. Its use ensures consistency and comparability with the vast body of existing literature.

Substituting Latrepirdine Dihydrochloride with its free base or other polymorphic forms is a critical experimental error that can invalidate results. Different solid-state forms (polymorphs) of latrepirdine dihydrochloride exhibit distinct physicochemical properties, including solubility and dissolution rates, which directly impact bioavailability and pharmacological activity.[6][7] The use of the dihydrochloride salt is essential for preparing aqueous stock solutions for in vitro assays and for ensuring consistent exposure in in vivo models.[8] Procuring this specific CAS number ensures reproducibility and alignment with the majority of published, comparator-relevant data, avoiding the experimental artifacts introduced by poor solubility or inconsistent formulation of alternative forms.

Handling Advantage: Superior Aqueous Solubility for Reliable Formulations

Latrepirdine Dihydrochloride is readily soluble in water and DMSO, facilitating the preparation of concentrated, stable stock solutions for experimental use.[8][9] This contrasts with the expected poor aqueous solubility of the free base form. The dihydrochloride salt structure ensures complete dissolution in aqueous buffers and cell culture media, which is a critical prerequisite for obtaining accurate and reproducible dose-response data in biological assays.

Evidence DimensionAqueous Solubility
Target Compound DataSoluble in water and DMSO[8][9]
Comparator Or BaselineLatrepirdine free base (expected to have low aqueous solubility)
Quantified DifferenceQualitatively significant improvement in handling and formulation properties for aqueous systems.
ConditionsStandard laboratory conditions for preparing stock solutions for in vitro and in vivo experiments.

This directly impacts procurement decisions by ensuring the compound can be easily and reliably formulated in common experimental buffers, avoiding precipitation and dosing errors.

Mechanistic Differentiation: Weaker NMDA Receptor Binding Than Memantine

Latrepirdine exhibits a significantly lower binding affinity for the NMDA receptor compared to the clinical benchmark, Memantine. One study reported a binding affinity (Ki) of 105 µM for Latrepirdine, approximately 200-fold weaker than Memantine's Ki of 0.54 µM.[3] Other reports place Memantine's Ki closer to 0.74-1 µM.[10][11] This pronounced difference allows for the pharmacological dissection of mitochondrial effects from high-affinity NMDA receptor antagonism.

Evidence DimensionNMDA Receptor Binding Affinity (Ki)
Target Compound Data105 µM[3]
Comparator Or BaselineMemantine: 0.54 µM[3] (or ~0.74-1 µM[10][11])
Quantified Difference~100-200 fold weaker affinity than Memantine
ConditionsIn vitro receptor binding assays.

For researchers prioritizing the study of Latrepirdine's mitochondrial or antihistaminic effects, its lower affinity for the NMDA receptor makes it a cleaner tool, minimizing confounding glutamatergic effects seen with compounds like Memantine.

Potent Mitochondrial Stabilization via Permeability Transition Pore (mPTP) Inhibition

A key differentiator for Latrepirdine is its direct action on mitochondria. In cerebellar granule neurons, Latrepirdine (20-100 µM) effectively inhibited mitochondrial permeability transition induced by β-amyloid.[3] This mechanism is central to its neuroprotective effects, as mPTP opening is a critical step in apoptosis and cell death pathways common in neurodegenerative diseases.[12] This provides a distinct, non-receptor-mediated mechanism of action compared to many other neuroprotective agents.

Evidence DimensionInhibition of β-amyloid-induced Mitochondrial Permeability Transition
Target Compound DataEffective inhibition observed at 20-100 µM
Comparator Or Baselineβ-amyloid-treated cells (inducer)
Quantified DifferenceQualitatively demonstrated neuroprotection and mitochondrial stabilization.
ConditionsCerebellar granule cells cultured with 25 µM β-amyloid.[3]

This makes Latrepirdine Dihydrochloride a specific tool for researchers investigating mitochondrial dysfunction as a primary driver of neurodegeneration, offering a mechanism distinct from channel blockers or receptor antagonists.

In Vitro Models of Neurodegeneration Requiring Stable Aqueous Dosing

The reliable aqueous solubility of the dihydrochloride salt makes it the required choice for cell-based assays studying neuroprotection. It ensures accurate and repeatable dosing in culture media, avoiding the compound precipitation and concentration variability that can occur with less soluble forms, thereby leading to more robust and publishable data.[8][9]

Studies of Mitochondrial Dysfunction in Neurological Disease Models

For research focused on mitochondrial bioenergetics and apoptosis, Latrepirdine serves as a potent inhibitor of the mitochondrial permeability transition pore.[3] This allows for the specific investigation of mitochondrial-led cell death pathways, a mechanism distinct from compounds that primarily target cell surface receptors like NMDA or serotonin.

Deconvoluting Polypharmacology in Neuroinflammation and Degeneration

Given its well-characterized, multi-target profile, Latrepirdine is a valuable tool for systems pharmacology. Researchers can use it to probe the complex interplay between histaminergic signaling, mitochondrial health, and low-affinity glutamatergic modulation in CNS disorders, leveraging its distinct binding profile compared to more selective agents.[3][13]

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

391.1582033 Da

Monoisotopic Mass

391.1582033 Da

Heavy Atom Count

26

Appearance

Solid powder

UNII

8B9414QQ5M

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Carboxylic-ester hydrolases [EC:3.1.1.-]
ACHE [HSA:43] [KO:K01049]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

3613-73-8

Wikipedia

Latrepirdine dihydrochloride

Dates

Last modified: 09-13-2023

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